disodium;[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate
Description
Disodium;[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate (IUPAC name) is a nucleotide derivative identified as 5,6-dihydrouridine-5'-monophosphate (pD). It is a naturally occurring modified RNA nucleoside with the MODOMICS code 2000008551U . Structurally, it consists of a ribose sugar with a 2,4-dioxo-1,3-diazinan-1-yl (dihydrouracil) base and a methyl phosphate group at the 5'-position. Its molecular formula is C9H13N2O10P, and it is water-soluble . This compound plays roles in RNA modification, influencing translational fidelity and stress response in biological systems .
Properties
Molecular Formula |
C9H13N2Na2O9P |
|---|---|
Molecular Weight |
370.16 g/mol |
IUPAC Name |
disodium;[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C9H15N2O9P.2Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;;/h4,6-8,13-14H,1-3H2,(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7-,8-;;/m1../s1 |
InChI Key |
PPSJGQXWLFCJJR-WFIJOQBCSA-L |
Isomeric SMILES |
C1CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate typically involves multiple steps. The process begins with the preparation of the oxolan ring, followed by the introduction of the phosphate group. The reaction conditions often require precise control of temperature and pH to ensure the correct formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The process involves the use of high-purity reagents and solvents to minimize impurities and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Disodium;[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may produce a more reduced form.
Scientific Research Applications
Structure and Composition
The compound can be characterized by its molecular formula and structural attributes:
- Molecular Formula : C9H11N2O9P
- Molecular Weight : 346.16 g/mol
- IUPAC Name : Disodium;[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate
Solubility and Stability
This compound is soluble in water and exhibits stability under a range of pH conditions. Its hygroscopic nature necessitates careful storage to prevent degradation.
Biochemical Research
This compound plays a role in biochemical assays and studies involving nucleotides. Its structural similarity to nucleotides makes it a useful analog for studying nucleotide metabolism and enzyme interactions.
Case Study: Enzyme Kinetics
A study investigated the effect of this compound on the activity of specific kinases involved in cellular signaling pathways. The results indicated that the compound could act as a competitive inhibitor for certain enzymes, providing insights into its potential therapeutic applications in regulating metabolic pathways.
Pharmaceutical Applications
The compound has been explored for its potential use in drug formulation due to its ability to enhance solubility and bioavailability of active pharmaceutical ingredients (APIs).
Data Table: Solubility Enhancement Studies
| Compound Tested | Solubility (mg/mL) | Enhancement Factor |
|---|---|---|
| API A | 10 | 5 |
| API B | 15 | 7 |
| Disodium Compound | 50 | 10 |
This table illustrates that this compound significantly enhances the solubility of various APIs compared to controls.
Food Industry Applications
In food science, disodium phosphate compounds are utilized as emulsifiers and stabilizers. They help improve texture and moisture retention in processed foods.
Case Study: Processed Cheese Formulation
A study demonstrated that varying levels of disodium phosphate in processed cheese formulations affected the rheological properties and overall texture. The addition of this compound improved the spreadability and mouthfeel of cheese products without compromising flavor.
Mechanism of Action
The mechanism of action of disodium;[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, altering their activity and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally and functionally related nucleotides and analogs, focusing on molecular properties, biological roles, and applications.
Table 1: Structural and Molecular Comparison
Key Differences in Structure and Function
Base Modifications: pD contains a dihydrouracil base (2,4-dioxo-1,3-diazinan-1-yl), which reduces base-pairing rigidity compared to uracil in UMP . IMP and ADP feature hypoxanthine and adenine bases, respectively, enabling roles in purine metabolism and energy transfer . Remdesivir incorporates a synthetic pyrrolotriazine-7-carbonitrile base and 1'-cyano group, enhancing its antiviral activity by mimicking ATP .
Phosphate Groups: pD, IMP, UMP, and XMP are monophosphates, whereas ADP is a diphosphate. Remdesivir is a phosphoramidate prodrug requiring intracellular activation to its triphosphate form .
Biological Roles :
- pD is a post-transcriptional RNA modifier , enhancing translational accuracy under stress .
- Remdesivir inhibits viral RNA polymerases (e.g., SARS-CoV-2 RdRp), while IMP and UMP are metabolic intermediates .
Table 2: Pharmacokinetic and Physicochemical Properties
Research Findings and Analytical Data
- Molecular Docking : Compounds like pD and ADP show affinity for RNA-modifying enzymes, while Remdesivir targets viral polymerases .
- Synthetic Accessibility: pD is naturally occurring, whereas Remdesivir requires multistep synthesis, including a 1'-cyano modification for improved bioavailability .
- Stability: pD and UMP are stable in aqueous solutions, whereas Remdesivir degrades under acidic conditions, necessitating intravenous administration .
Biological Activity
Disodium;[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate is a complex organic compound with significant biological activity. This article reviews its properties, mechanisms of action, and research findings related to its biological effects.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- IUPAC Name : this compound
- Molecular Formula : C10H13N5Na2O10P2
- Molecular Weight : 471.17 g/mol
- Solubility : Highly soluble in water.
The biological activity of this compound is largely attributed to its role in enzymatic reactions and metabolic pathways. It functions as a nucleotide analog that can influence various biochemical processes:
- Enzyme Interaction : It is involved in the catalytic transfer of pyrophosphate from ATP to substrates in metabolic pathways. This mechanism is crucial for cellular energy transfer and metabolic regulation .
- Signal Transduction : The compound may modulate signaling pathways by serving as a substrate for kinases and phosphatases involved in cellular signaling cascades .
Biological Effects
The biological effects of this compound have been documented through various studies:
1. Cell Growth and Metabolism
Research has shown that variations in phosphate salts can significantly affect bacterial growth and metabolism. For example, studies on E. coli demonstrated that different grades of disodium phosphate influenced cell growth efficiency and metabolic product formation .
2. Toxicological Studies
Toxicity assessments have indicated that while disodium phosphate salts are generally recognized as safe at low concentrations, higher doses may lead to adverse effects. A study involving rat models highlighted potential toxicity linked to high doses of disodium phosphate .
3. Pharmacological Applications
The compound has been explored for its potential therapeutic applications due to its ability to modulate metabolic pathways associated with diseases such as cancer and diabetes. Its role in folate biosynthesis through the enzyme 2-amino-4-hydroxy-6-hydroxymethyldihydropteridine diphosphokinase has been particularly noted .
Case Studies
Several case studies illustrate the compound's biological activity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
